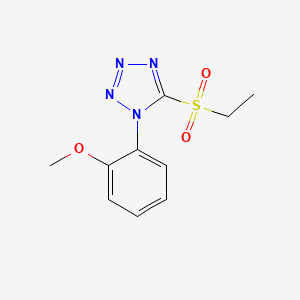
5-(ethylsulfonyl)-1-(2-methoxyphenyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(ETHANESULFONYL)-1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOLE is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of organic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of an ethanesulfonyl group and a methoxyphenyl group attached to the tetrazole ring
Preparation Methods
The synthesis of 5-(ETHANESULFONYL)-1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOLE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or hydrazines, in the presence of azide sources.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced through sulfonylation reactions, where ethanesulfonyl chloride reacts with the tetrazole ring under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via electrophilic aromatic substitution reactions, where the methoxyphenyl moiety is introduced to the tetrazole ring.
Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
5-(ETHANESULFONYL)-1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ethanesulfonyl or methoxyphenyl groups under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(ETHANESULFONYL)-1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOLE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(ETHANESULFONYL)-1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The ethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxyphenyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes. These interactions can lead to the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 5-(ETHANESULFONYL)-1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOLE include other tetrazole derivatives with different substituents. For example:
5-(METHANESULFONYL)-1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOLE: Similar structure but with a methanesulfonyl group instead of ethanesulfonyl.
5-(ETHANESULFONYL)-1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOLE: Similar structure but with the methoxy group in the para position.
5-(ETHANESULFONYL)-1-(2-HYDROXYPHENYL)-1H-1,2,3,4-TETRAZOLE: Similar structure but with a hydroxyl group instead of a methoxy group.
The uniqueness of 5-(ETHANESULFONYL)-1-(2-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOLE lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H12N4O3S |
|---|---|
Molecular Weight |
268.29 g/mol |
IUPAC Name |
5-ethylsulfonyl-1-(2-methoxyphenyl)tetrazole |
InChI |
InChI=1S/C10H12N4O3S/c1-3-18(15,16)10-11-12-13-14(10)8-6-4-5-7-9(8)17-2/h4-7H,3H2,1-2H3 |
InChI Key |
FICGYARIPLAJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-cyano-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11497168.png)
![2-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11497169.png)
![N-tert-butyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11497175.png)
![Benzamide, 2-methylsulfanyl-N-(6-propylbenzo[1,3]dioxol-5-yl)-](/img/structure/B11497183.png)
![ethyl (2Z)-2-[(4-chloroquinolin-2-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11497190.png)
![4-methoxy-N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzenesulfonamide](/img/structure/B11497197.png)
![Ethyl 3-[(benzylsulfonyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B11497210.png)
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5-(3-methoxyphenyl)cyclohex-2-en-1-one](/img/structure/B11497215.png)
![1H-Pyrazino[3,2,1-jk]carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-3-[2-(1-piperidinyl)acetyl]-](/img/structure/B11497217.png)
![6-{2-(4-methoxyphenyl)-4-[(4-methylphenyl)amino]-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B11497223.png)
![2-{[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11497258.png)

![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)butylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11497274.png)
![4,4'-[(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis(carbonylimino)]dibenzoic acid](/img/structure/B11497281.png)
